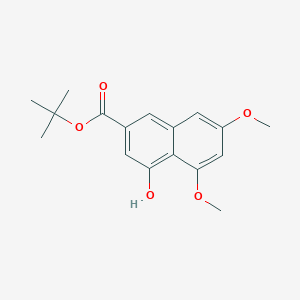

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester is a substituted naphthalene derivative characterized by a carboxylic acid ester backbone. The molecule features:

- A naphthalene ring system (two fused benzene rings).

- Substituents: A hydroxyl (-OH) group at position 4, methoxy (-OCH₃) groups at positions 5 and 7, and a tert-butyl ester (1,1-dimethylethyl) at the carboxylic acid moiety.

Properties

Molecular Formula |

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H20O5/c1-17(2,3)22-16(19)11-6-10-7-12(20-4)9-14(21-5)15(10)13(18)8-11/h6-9,18H,1-5H3 |

InChI Key |

UQAWGUPRGCBMLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The key precursor, 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid , can be synthesized via a modified Stobbe condensation reaction starting from substituted benzaldehydes. According to Lehrer and Stevenson (1974), the compound 6-hydroxy-5,7-dimethoxy-2-naphthoic acid was prepared from 4-hydroxy-3,5-dimethoxybenzaldehyde through a Stobbe tetralone carboxylic acid synthesis pathway. This method involves:

- Condensation of the substituted benzaldehyde with succinic anhydride or a related dicarboxylic acid derivative.

- Formation of the naphthalene ring system via cyclization.

- Functional group adjustments to install hydroxy and methoxy substituents at the 4, 5, and 7 positions.

This approach is well-documented for constructing the naphthalene core with precise substitution patterns.

Esterification to Form the tert-Butyl Ester

The esterification of the carboxylic acid to the tert-butyl ester is typically performed by reacting the acid with tert-butanol in the presence of an acid catalyst. The general procedure includes:

- Reagents : 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid, tert-butanol, and an acid catalyst such as sulfuric acid or a Lewis acid.

- Conditions : Controlled temperature (often reflux), with removal of water to drive the equilibrium toward ester formation.

- Mechanism : Acid-catalyzed nucleophilic attack of tert-butanol on the carboxylic acid carbonyl carbon, followed by elimination of water and formation of the ester bond.

This esterification is a classical Fischer esterification adapted for bulky tert-butyl groups, which may require careful control of reaction parameters to optimize yield and purity.

Representative Reaction Scheme

| Step | Reactants | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 1 | 4-hydroxy-3,5-dimethoxybenzaldehyde + Succinic anhydride | Base/acid catalyst | Heating, cyclization | 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid |

| 2 | 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid + tert-butanol | Sulfuric acid or Lewis acid | Reflux, removal of water | 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester |

Analytical Characterization

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the aromatic substitution pattern and ester formation.

- Mass Spectrometry (MS) : Confirms molecular weight (304.34 g/mol).

- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretch (~1735 cm⁻¹) and phenolic OH.

- Chromatography (e.g., Flash Chromatography) : Used for purification and confirming compound purity.

Research Findings and Optimization Notes

- The Stobbe condensation route is favored for its regioselectivity in installing hydroxy and methoxy groups on the naphthalene ring.

- Esterification with tert-butanol requires strong acid catalysis due to steric hindrance from the bulky tert-butyl group.

- Removal of water during esterification improves yields by shifting the equilibrium.

- Purification by flash chromatography is common to isolate the ester from unreacted acid and side-products.

- Hydrolysis studies indicate the ester can be reverted to the acid under basic conditions, useful for further synthetic modifications.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Precursor | 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid |

| Precursor Synthesis Method | Stobbe tetralone carboxylic acid synthesis from 4-hydroxy-3,5-dimethoxybenzaldehyde |

| Esterification Reagents | tert-butanol, acid catalyst (e.g., sulfuric acid, Lewis acid) |

| Reaction Conditions | Reflux, water removal to drive esterification |

| Purification | Flash chromatography |

| Characterization | NMR, MS, IR spectroscopy |

| Molecular Formula | C17H20O5 |

| Molecular Weight | 304.34 g/mol |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in the body.

Comparison with Similar Compounds

Benzoic Acid Esters with Nitro and Hydroxy/Methoxy Substituents

Examples from :

- Benzoic acid, 3-hydroxy-4-nitro-, 1,1-dimethylethyl ester

- Benzoic acid, 3-methoxy-4-nitro-, 1,1-dimethylethyl ester

| Property | Target Compound | Benzoic Acid Analogs |

|---|---|---|

| Aromatic System | Naphthalene (bicyclic) | Benzene (monocyclic) |

| Substituents | 4-OH, 5,7-OCH₃ on naphthalene; tert-butyl ester | 3-OH/3-OCH₃, 4-NO₂ on benzene; tert-butyl ester |

| Electron Effects | Methoxy groups (electron-donating) | Nitro groups (electron-withdrawing) |

| Potential Reactivity | Higher steric hindrance due to naphthalene | Increased acidity from nitro groups |

Key Differences :

Tetrahydronaphthalene Derivatives ()

Examples :

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

| Property | Target Compound | Tetrahydronaphthalene Analogs |

|---|---|---|

| Aromatic System | Fully aromatic naphthalene | Partially saturated tetrahydronaphthalene |

| Functional Groups | Ester, hydroxy, methoxy | Carboxylic acid, carboxamide, carbonitrile |

| Conformational Flexibility | Rigid planar structure | Increased flexibility due to saturation |

Key Differences :

Other tert-Butyl Esters ( and )

Examples :

- Benzenebutanoic acid, β-amino-, 1,1-dimethylethyl ester ()

- Methyl 4-Hydroxy-2-Methyl-5-Nitrobenzoate ()

| Property | Target Compound | Other tert-Butyl Esters |

|---|---|---|

| Backbone | Naphthalenecarboxylic acid | Benzoic acid or benzenebutanoic acid |

| Substituents | Hydroxy, methoxy | Amino, nitro, methyl |

| Bioactivity Potential | Antioxidant or enzyme inhibition (speculative) | Amino group may enable peptide-like interactions |

Key Differences :

- The tert-butyl ester group in all compounds enhances metabolic stability, but the target’s naphthalene core may improve membrane permeability in drug design compared to smaller aromatic systems.

- Amino or nitro groups in analogs introduce distinct reactivity profiles (e.g., nucleophilic vs. electrophilic sites) .

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester (commonly referred to as "the compound") is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and relevant research findings.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 77729-57-8

- Canonical SMILES :

COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)O

Synthesis Methods

The compound can be synthesized through various methods, primarily involving the esterification of naphthalene derivatives. A common approach includes reacting 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst under reflux conditions. Industrially, continuous flow reactors and green chemistry principles are employed to enhance yield and sustainability .

Antimicrobial Properties

Research indicates that derivatives of naphthalenecarboxylic acids exhibit notable antimicrobial activity. For instance, studies have shown that certain naphthyridine carboxylic acid esters demonstrated protective effects against infections caused by Escherichia coli in murine models. The mechanism appears to involve a pro-drug type of action where the compounds exhibit activity only after metabolic conversion .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. It has been found to interact with specific molecular targets involved in cancer progression. The presence of hydroxyl and methoxy groups allows for hydrogen bonding interactions that can influence cellular pathways related to tumor growth and metastasis .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial effects of synthesized naphthyridine derivatives, including the compound . Results indicated significant activity against gram-negative bacteria at doses ranging from 50 to 400 mg/kg .

- Docking Studies : Molecular docking studies have illustrated how the compound interacts with histone deacetylases (HDACs), which are critical targets in cancer therapy. The compound exhibited binding affinities that suggest its potential as a lead compound for HDAC inhibition .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Naphthalenecarboxylic acid | Antimicrobial | Pro-drug mechanism |

| 4-Hydroxy-5,7-dimethoxy-2-naphthoic acid | Anticancer | HDAC inhibition |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods to avoid inhalation of aerosols or vapors, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources. Label containers with GHS hazard codes (H302, H315, H319, H335) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Decontaminate surfaces with ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Cell Lines : Use human hepatoma (HepG2) cells for metabolic toxicity or bronchial epithelial cells (BEAS-2B) for inhalation exposure simulations .

- Assays :

- MTT assay for cell viability (IC₅₀ calculation).

- ROS detection kits to assess oxidative stress .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic pathways in rodents vs. primates be resolved?

- Methodological Answer :

- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in liver microsomes from both species. Track hydroxylated and demethylated derivatives.

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify isoform-specific activity .

- Statistical Reconciliation : Apply multivariate analysis to distinguish species-specific pharmacokinetic biases from methodological artifacts (e.g., dosing regimens) .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term bioactivity studies?

- Methodological Answer :

- Stabilization Approaches :

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) affect its enzyme inhibition potency?

- Methodological Answer :

- SAR Analysis :

Synthesize analogs with varying substituents at positions 5 and 2.

Test inhibitory activity against target enzymes (e.g., COX-2 or P450 isoforms) using fluorescence-based assays.

Perform molecular docking (AutoDock Vina) to correlate substituent bulk/logP with binding affinity .

- Key Finding : Methoxy groups enhance hydrogen bonding with catalytic residues, while larger substituents (e.g., ethoxy) introduce steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported EC₅₀ values across independent studies?

- Methodological Answer :

- Source Audit : Compare experimental variables:

| Variable | Impact | Example |

|---|---|---|

| Solvent | DMSO vs. ethanol | DMSO >1% can alter membrane permeability |

| Assay Duration | 24h vs. 48h exposure | Longer duration increases metabolite accumulation |

| Cell Passage Number | High-passage cells show reduced sensitivity . |

- Meta-Analysis : Use standardized normalization (e.g., Z-score) to harmonize data from heterogeneous studies .

Experimental Design Considerations

Q. What in vivo models best replicate human exposure scenarios for environmental risk assessment?

- Methodological Answer :

- Model Selection :

| Model | Application | Rationale |

|---|---|---|

| Zebrafish (Danio rerio) | Developmental toxicity | High-throughput screening of teratogenicity |

| Rat Inhalation Chambers | Chronic exposure | Mimics occupational inhalation thresholds . |

- Dosimetry : Adjust doses using allometric scaling (e.g., body surface area) to align with human equivalents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.